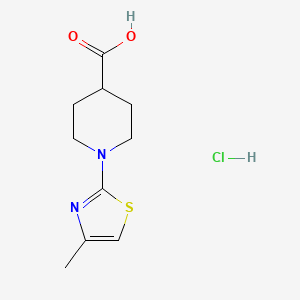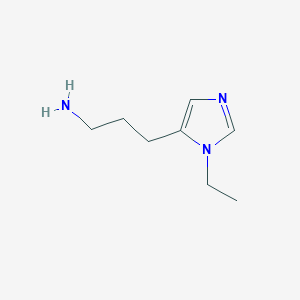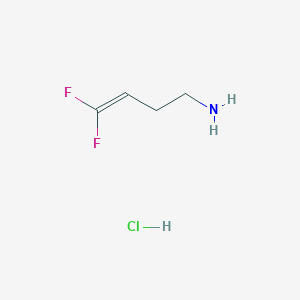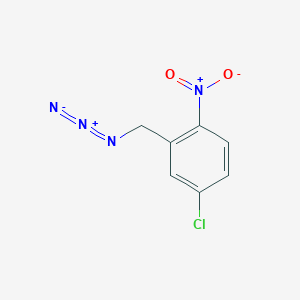![molecular formula C13H16ClNO3 B13603892 (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid is a chiral compound with significant interest in various scientific fields. This compound features a 4-chlorophenyl group attached to a formamido group, which is further connected to a 3-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (2R*,3R**) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the formamido intermediate. This intermediate is then subjected to a series of reactions, including alkylation and hydrolysis, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2R,3R*)-2-[(4-bromophenyl)formamido]-3-methylpentanoic acid**
- (2R,3R*)-2-[(4-fluorophenyl)formamido]-3-methylpentanoic acid**
- (2R,3R*)-2-[(4-methylphenyl)formamido]-3-methylpentanoic acid**
Uniqueness
Compared to similar compounds, (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid exhibits unique properties due to the presence of the 4-chlorophenyl group. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from its analogs.
特性
分子式 |
C13H16ClNO3 |
|---|---|
分子量 |
269.72 g/mol |
IUPAC名 |
(2R,3R)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |
InChIキー |
LASGEJISYLOCTM-LDYMZIIASA-N |
異性体SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



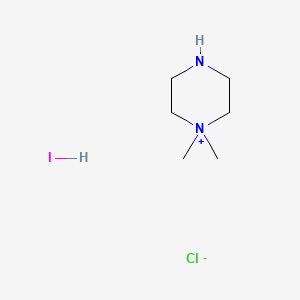

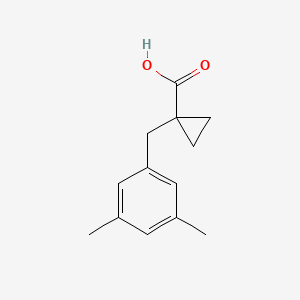
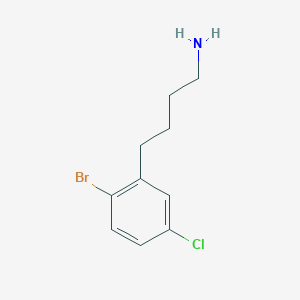
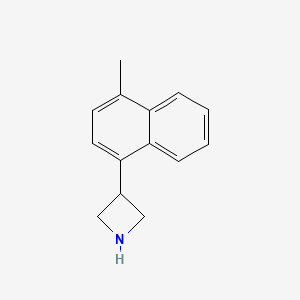
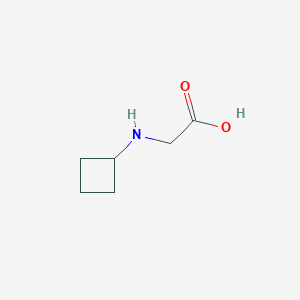
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

